
4,5-Dimethylcyclohexa-1,4-diene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethylcyclohexa-1,4-diene-1-carbaldehyde is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with two methyl groups and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylcyclohexa-1,4-diene-1-carbaldehyde typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. The reaction between a diene and a dienophile under thermal conditions can yield the desired compound. Specific conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized Diels-Alder reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of high-purity starting materials and stringent reaction controls ensures the consistent production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dimethylcyclohexa-1,4-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., Grignard reagents) are employed under controlled conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,5-Dimethylcyclohexa-1,4-diene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for constructing complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties
Mécanisme D'action
The mechanism of action of 4,5-Dimethylcyclohexa-1,4-diene-1-carbaldehyde involves its reactivity as an aldehyde. The compound can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of an aldehyde.
4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid dimethyl ester: An ester derivative with similar reactivity.
Uniqueness: 4,5-Dimethylcyclohexa-1,4-diene-1-carbaldehyde is unique due to its aldehyde functionality, which imparts distinct reactivity compared to its carboxylic acid and ester counterparts. This makes it particularly valuable in synthetic applications where aldehyde reactivity is desired .
Propriétés
Numéro CAS |
82372-64-3 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
4,5-dimethylcyclohexa-1,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C9H12O/c1-7-3-4-9(6-10)5-8(7)2/h4,6H,3,5H2,1-2H3 |
Clé InChI |
WMJFXQOLIMTQAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC(=CC1)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B14413805.png)
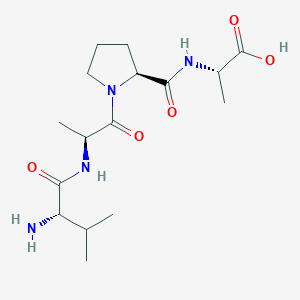
arsanium bromide](/img/structure/B14413822.png)
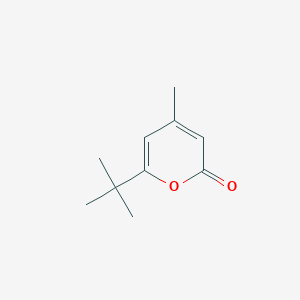
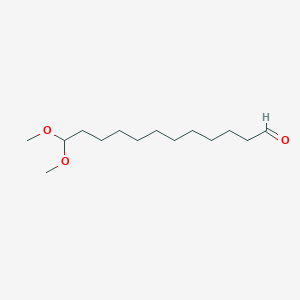
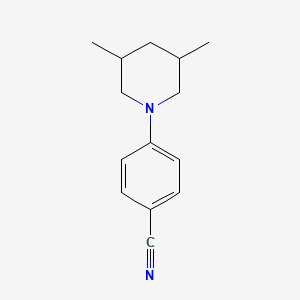
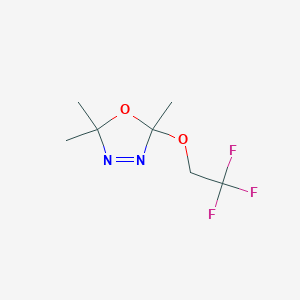
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)
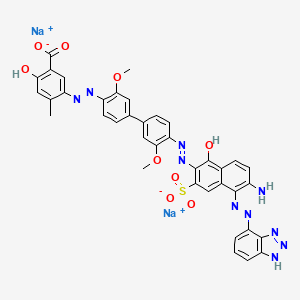


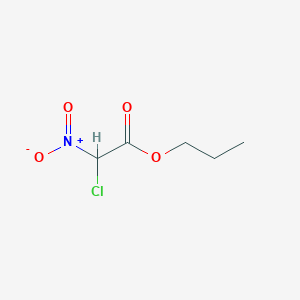
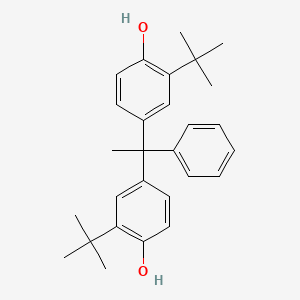
![Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate](/img/structure/B14413881.png)
